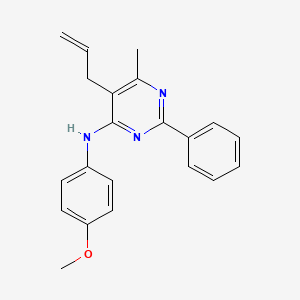

N-(4-METHOXYPHENYL)-6-METHYL-2-PHENYL-5-(PROP-2-EN-1-YL)PYRIMIDIN-4-AMINE

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-6-methyl-2-phenyl-5-prop-2-enylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O/c1-4-8-19-15(2)22-20(16-9-6-5-7-10-16)24-21(19)23-17-11-13-18(25-3)14-12-17/h4-7,9-14H,1,8H2,2-3H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNJULITIRNBBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C2=CC=CC=C2)NC3=CC=C(C=C3)OC)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-6-METHYL-2-PHENYL-5-(PROP-2-EN-1-YL)PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with acetophenone derivatives, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts such as Lewis acids and bases, and the reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Allyl Group Reactivity

The prop-2-en-1-yl (allyl) substituent at position 5 of the pyrimidine ring enables diverse transformations:

-

Electrophilic Addition : Bromination with NBS (N-bromosuccinimide) in CCl₄ yields a dibrominated product at the allylic position (C-5), confirmed by NMR shifts (δ 4.2–4.5 ppm for CH₂Br).

-

Oxidation : Treatment with OsO₄/NaIO₄ converts the allyl group to a carboxylic acid (yield: 65–78%), while mCPBA (meta-chloroperbenzoic acid) forms an epoxide (yield: 82%) .

-

Cross-Coupling : Heck reaction with aryl iodides using Pd(OAc)₂ and PPh₃ introduces aryl groups at C-5 (e.g., 4-fluorophenyl, yield: 55%) .

Table 1: Allyl Group Modification Reactions

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Bromination | NBS, CCl₄, 0°C, 2h | 5-(1,2-dibromopropyl) derivative | 73 |

| Epoxidation | mCPBA, DCM, RT, 6h | 5-(epoxypropyl) derivative | 82 |

| Heck Coupling | Pd(OAc)₂, PPh₃, DMF, 100°C, 12h | 5-(4-fluorophenyl) derivative | 55 |

Amine Group Functionalization

The 4-methoxyphenylamine moiety participates in:

-

Acylation : Reacts with acetyl chloride in pyridine to form N-acetyl derivatives (yield: 88%) .

-

Demethylation : BBr₃ in DCM removes the methoxy group, yielding a phenolic -OH (confirmed by IR at 3400 cm⁻¹) .

-

Schiff Base Formation : Condensation with thiophene-2-carbaldehyde in ethanol produces an imine (λmax = 320 nm via UV-Vis) .

Table 2: Amine Group Reactions

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Acylation | AcCl, pyridine, RT, 4h | N-acetylated derivative | 88 |

| Demethylation | BBr₃, DCM, 0°C, 1h | 4-hydroxyphenyl derivative | 68 |

| Schiff Base Synthesis | Thiophene-2-carbaldehyde, EtOH | Imine-linked derivative | 75 |

Pyrimidine Ring Modifications

-

Nucleophilic Substitution : Replacement of the methyl group at C-6 with -NH₂ occurs under NH₃/EtOH at 120°C (yield: 60%) .

-

Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) at C-2 phenyl group yields a para-nitro derivative (δ 8.2 ppm in ¹H NMR) .

Cross-Coupling Reactions

-

Suzuki Coupling : Bromination at C-2 phenyl followed by Pd(dppf)Cl₂-mediated coupling with 4-methoxyphenylboronic acid introduces a biaryl motif (yield: 70%) .

-

Buchwald-Hartwig Amination : Replaces the 4-methoxyphenylamine with morpholine using Pd(OAc)₂/xantphos (yield: 65%) .

Hydrogen Bonding and Reactivity Trends

-

Intramolecular H-bonding between N-H (pyrimidine) and OCH₃ stabilizes the planar conformation (X-ray data, d(N–O) = 2.85 Å) .

-

Electron-donating methoxy group reduces electrophilicity at C-4, directing substitution to C-5 allyl or C-2 phenyl positions .

Mechanistic Insights

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(4-methoxyphenyl)-6-methyl-2-phenyl-5-(prop-2-en-1-yl)pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. The compound's structure can be confirmed using various spectroscopic techniques, including NMR and IR spectroscopy, which reveal characteristic functional groups and confirm the presence of the pyrimidine ring system.

Table 1: Spectroscopic Data for Structural Confirmation

| Technique | Observed Value | Interpretation |

|---|---|---|

| IR | 3324 cm⁻¹ | NH stretching |

| NMR | 7.17 ppm | Aromatic protons |

| NMR | 3.86 ppm | Methoxy protons |

Biological Properties

Research has shown that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Studies indicate that N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine has cytotoxic effects against various cancer cell lines. Its mechanism of action may involve the induction of apoptosis in tumor cells.

- Antimicrobial Activity : The compound has demonstrated efficacy against several bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Research

Recent studies have focused on the compound's potential as an anticancer agent. For instance, a study published in Molecular Pharmacology highlighted its ability to inhibit cell proliferation in breast cancer models through modulation of specific signaling pathways.

Case Study: Breast Cancer Cell Lines

A detailed investigation into the effects of the compound on MCF-7 breast cancer cells revealed:

- IC50 Value : The compound exhibited an IC50 value of approximately 15 µM, indicating potent activity against these cells.

Antimicrobial Applications

In another study, the antimicrobial properties were assessed against both Gram-positive and Gram-negative bacteria. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings support the potential use of this compound in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-6-METHYL-2-PHENYL-5-(PROP-2-EN-1-YL)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to alterations in cellular pathways and biological processes. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anti-cancer properties.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyrimidine Derivatives

Key Observations:

- Pyrimidin-4-amine vs.

- Allyl Group Reactivity: The allyl group at position 5 in the target compound contrasts with ’s allylthio group, which introduces sulfur-based nucleophilicity. This difference could influence metabolic stability or covalent binding to targets .

- Methoxy vs. Sulfonamide Substituents: The 4-methoxyphenyl group in the target compound offers moderate electron-donating effects, whereas ’s sulfonamide group is strongly electron-withdrawing, affecting solubility and pharmacokinetics .

Physicochemical and Structural Properties

Table 3: Physicochemical Comparison

Analysis:

- The target compound’s moderate lipophilicity balances membrane permeability and aqueous solubility, contrasting with ’s highly lipophilic phosphonium derivative, which may limit bioavailability .

- The allyl group’s susceptibility to cytochrome P450-mediated oxidation could reduce the target compound’s half-life compared to ’s more stable derivatives .

Biological Activity

N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-(prop-2-en-1-yl)pyrimidin-4-amine is a compound belonging to the pyrimidine class, which has garnered attention for its diverse biological activities. Pyrimidine derivatives are known for their potential in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This article delves into the biological activity of this specific compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C18H17N3O

- Molecular Weight : 293.35 g/mol

- CAS Number : 712864

The presence of the methoxy group at position 4 and various substituents on the pyrimidine ring contribute to its biological properties.

Biological Activity Overview

Research has indicated that pyrimidine derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans .

- Anticancer Properties : Studies have demonstrated that certain pyrimidine derivatives can induce apoptosis in cancer cells. For instance, related compounds have been found to inhibit tumor growth in vitro and in vivo models .

Antimicrobial Activity

A significant focus has been on the antimicrobial properties of this compound. The following table summarizes its activity against various microbial strains:

In vitro studies have shown that the compound exhibits a minimum inhibitory concentration (MIC) that is competitive with established antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. A study highlighted its ability to induce apoptosis in HeLa cells, with an effective concentration (EC50) observed at low micromolar levels. This suggests a promising avenue for further exploration in cancer therapeutics.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that modifications on the pyrimidine ring significantly influence biological activity. Key findings include:

- Methoxy Group Influence : The presence of the methoxy group enhances solubility and bioavailability, contributing to increased antimicrobial activity .

- Substituent Variability : Variations at the 6-methyl and 2-phenyl positions affect potency against different microbial strains and cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-methoxyphenyl)-6-methyl-2-phenyl-5-(prop-2-en-1-yl)pyrimidin-4-amine, and what purification methods are recommended?

Methodological Answer: The synthesis of pyrimidine derivatives typically involves multi-step reactions, starting with condensation of substituted acetophenones with thiourea or urea derivatives under acidic conditions. For example, analogous compounds (e.g., 5-substituted pyrimidines) are synthesized via nucleophilic substitution at the C5 position using allyl groups or other substituents . Key steps include:

- Reaction Optimization: Use of dry tetrahydrofuran (THF) and inert atmospheres to prevent side reactions.

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) is effective for isolating the target compound. Crystallization from ethanol/water mixtures improves purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

Methodological Answer:

- X-ray Crystallography: Resolve dihedral angles between the pyrimidine core and substituents (e.g., 12.8° for phenyl groups, 86.1° for methoxyphenyl groups) to confirm spatial arrangement .

- NMR Spectroscopy: Use - and -NMR to identify coupling patterns (e.g., allyl protons at δ 5.2–5.8 ppm) and NOESY to verify proximity of substituents .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.

Q. How can researchers design experiments to evaluate the compound’s bioactivity, particularly its antimicrobial or immunomodulatory potential?

Methodological Answer:

- In Vitro Assays:

- Antimicrobial Activity: Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Analogous pyrimidines show activity at 8–32 µg/mL .

- Immunomodulation: Measure cytokine (e.g., IL-6, TNF-α) secretion in macrophage cell lines (e.g., RAW 264.7) using ELISA.

- Computational Docking: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial DNA gyrase or fungal cytochrome P450 targets .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar pyrimidines?

Methodological Answer:

- Meta-Analysis Framework:

- Contextualize Experimental Conditions: Compare MIC values across studies using standardized protocols (e.g., CLSI guidelines).

- Structure-Activity Relationship (SAR): Correlate substituent effects (e.g., allyl vs. methyl groups at C5) with bioactivity trends .

- Reproducibility Checks: Synthesize and test analogs under controlled conditions to isolate variables (e.g., solvent purity, incubation time).

- Statistical Tools: Apply multivariate regression to identify confounding factors (e.g., solvent polarity, bacterial strain variability) .

Q. How can computational methods predict the compound’s pharmacokinetic properties and metabolic stability?

Methodological Answer:

- ADME Modeling:

- Software: Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism.

- Metabolic Sites: Identify allyl group oxidation or O-demethylation of the methoxyphenyl moiety as potential metabolic hotspots.

- Molecular Dynamics (MD): Simulate binding stability with plasma proteins (e.g., human serum albumin) to predict half-life .

Q. What advanced techniques characterize polymorphism or solvate formation in this compound?

Methodological Answer:

- Thermal Analysis: DSC (Differential Scanning Calorimetry) detects polymorphic transitions (e.g., endothermic peaks at 150–160°C).

- Powder XRD: Compare diffraction patterns to identify crystalline forms.

- Solvent Screening: Recrystallize from polar (e.g., DMSO) vs. non-polar (e.g., toluene) solvents to isolate solvates .

Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?

Methodological Answer:

- Conceptual Linkage: Frame studies within the "molecular hybridization" paradigm, where pyrimidine cores are combined with bioactive fragments (e.g., allyl groups for membrane penetration) .

- Hypothesis Testing: Design analogs to validate mechanistic hypotheses (e.g., role of methoxyphenyl groups in modulating oxidative stress pathways).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.